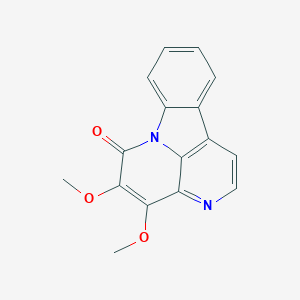

4,5-Dimethoxycanthin-6-one

Descripción general

Descripción

4,5-Dimetoxicanthin-6-ona es un alcaloide natural que se aísla de diversas especies vegetales, incluida Picrasma quassioides. Este compuesto ha captado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antivirales, antihipertensivas y anticancerígenas . Es particularmente conocido por su potencial como un nuevo inhibidor de la demetilasa 1 específica de lisina (LSD1), que desempeña un papel crucial en la regulación de la expresión génica .

Mecanismo De Acción

El mecanismo de acción principal de 4,5-Dimetoxicanthin-6-ona implica la inhibición de la demetilasa 1 específica de lisina (LSD1). LSD1 es una enzima que desmetila las proteínas histonas, regulando así la expresión génica. Al inhibir LSD1, 4,5-Dimetoxicanthin-6-ona puede alterar la actividad transcripcional de los genes involucrados en la proliferación celular, la apoptosis y la piroptosis . Esta inhibición conduce a la supresión del crecimiento de las células tumorales y la inducción de las vías de muerte celular.

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Methyl nigakinone vary with different dosages in animal models

Metabolic Pathways

Methyl nigakinone is involved in certain metabolic pathways, interacting with various enzymes or cofactors It may also have effects on metabolic flux or metabolite levels

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4,5-Dimetoxicanthin-6-ona generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con el derivado de indol apropiado.

Metoxilación: El derivado de indol se somete a metoxilación para introducir grupos metoxi en las posiciones 4 y 5.

Ciclización: El intermedio metoxilado luego se cicla para formar la estructura central de canthin-6-ona.

Purificación: El producto final se purifica mediante técnicas cromatográficas para obtener 4,5-Dimetoxicanthin-6-ona pura.

Métodos de producción industrial: La producción industrial de 4,5-Dimetoxicanthin-6-ona puede implicar la extracción a gran escala de fuentes vegetales o métodos sintéticos optimizados para un alto rendimiento y pureza. El proceso de extracción generalmente incluye:

Recolección de material vegetal: Cosechar el material vegetal que contiene el compuesto.

Extracción: Utilizando solventes como metanol o etanol para extraer los alcaloides.

Aislamiento: Purificar el compuesto a través de técnicas como la cromatografía en columna.

Análisis De Reacciones Químicas

Tipos de reacciones: 4,5-Dimetoxicanthin-6-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.

Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación catalítica usando paladio sobre carbón.

Sustitución: Reacciones de sustitución nucleofílica utilizando reactivos como hidruro de sodio y haluros de alquilo.

Productos principales:

Productos de oxidación: Derivados de quinona.

Productos de reducción: Derivados dihidro.

Productos de sustitución: Diversos derivados sustituidos de canthin-6-ona.

Aplicaciones Científicas De Investigación

Química: Se utiliza como precursor para sintetizar otros compuestos biológicamente activos.

Biología: Se investiga su papel en la modulación de procesos celulares como la apoptosis y la piroptosis.

Industria: Se explora por sus propiedades antimicrobianas contra cepas bacterianas resistentes.

Comparación Con Compuestos Similares

4,5-Dimetoxicanthin-6-ona es parte de la familia de alcaloides canthin-6-ona, que incluye compuestos como:

- Canthin-6-ona

- 9-Metoxicanthin-6-ona

- 4,9-Dimetoxi-5-hidroxicanthin-6-ona

Singularidad:

Actividad Biológica

4,5-Dimethoxycanthin-6-one (DMC) is a naturally occurring alkaloid primarily derived from the plant Picrasma quassioides. This compound has garnered attention due to its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the current understanding of DMC's biological activity, supported by relevant case studies and research findings.

This compound is classified under canthin-6-one alkaloids. Its structural formula includes two methoxy groups at the 4 and 5 positions on the canthin skeleton, which contributes to its biological efficacy. The compound has a CAS number of 18110-87-7.

Antibacterial Activity

DMC exhibits significant antibacterial properties, particularly against Staphylococcus aureus, including drug-resistant strains. Research indicates that DMC can inhibit the growth of these bacteria effectively, suggesting its potential as a therapeutic agent against resistant infections .

Anticancer Properties

DMC has shown promising results in various cancer cell lines. It demonstrates cytotoxic effects on tumor cell lines such as U937 and HepG2. Specifically, studies have reported that DMC can suppress the proliferation of cancer cells through mechanisms involving apoptosis and inhibition of key signaling pathways related to cancer progression .

Table 1: Anticancer Activity of DMC in Cell Lines

Anti-inflammatory Effects

DMC has been identified as a potential anti-inflammatory agent. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The primary mechanism through which DMC exerts its biological effects appears to be the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 by DMC leads to altered expression of genes involved in cell proliferation and apoptosis pathways, particularly in glioblastoma cells .

Pharmacokinetics

Research into the pharmacokinetics of DMC reveals that it is rapidly absorbed following intramuscular administration. Key pharmacokinetic parameters include:

- Tmax : 5.4 - 6.4 min

- Half-life (t1/2) : 64.9 - 77.7 min

- Distribution : Predominantly in liver and kidneys .

Table 2: Pharmacokinetic Parameters of DMC

| Parameter | Value |

|---|---|

| Tmax | 5.4 - 6.4 min |

| Half-life (t1/2) | 64.9 - 77.7 min |

| Tissue Distribution | Liver > Kidney > Lung > Intestines |

Case Studies

Recent studies have highlighted the potential therapeutic applications of DMC:

- Glioblastoma Treatment : A study demonstrated that DMC inhibits glioblastoma cell proliferation by regulating LSD1 activity, leading to increased apoptosis in U251 and T98G cells .

- Antibacterial Efficacy : In vitro assays confirmed that DMC effectively inhibits Staphylococcus aureus, indicating its potential use in treating bacterial infections resistant to conventional antibiotics .

- Anti-inflammatory Properties : Clinical trials exploring the anti-inflammatory effects of DMC in chronic diseases are ongoing, with preliminary results showing promise in reducing inflammation markers .

Propiedades

IUPAC Name |

3,4-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-14-12-13-10(7-8-17-12)9-5-3-4-6-11(9)18(13)16(19)15(14)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONBUGCNDSBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171076 | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-87-7 | |

| Record name | 4,5-Dimethoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.